ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate
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Overview
Description
Ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate, also known as CTAP, is a potent and selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the brain and spinal cord that play a role in pain regulation, stress response, and addiction. CTAP has been widely used in scientific research to study the function and pharmacology of KORs.
Mechanism of Action
Ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate acts as a competitive antagonist of KORs, binding to the receptor and preventing the activation of downstream signaling pathways. KOR activation leads to the inhibition of adenylyl cyclase, the activation of potassium channels, and the inhibition of calcium channels, resulting in a decrease in neuronal excitability and neurotransmitter release. By blocking KOR activation, this compound can modulate these effects and alter the function of the KOR system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to block the analgesic effects of KOR agonists, suggesting a role in pain regulation. This compound has also been shown to block the aversive effects of KOR agonists, suggesting a role in stress response and addiction. In addition, this compound has been shown to have anti-inflammatory effects, possibly through the modulation of cytokine release.
Advantages and Limitations for Lab Experiments
Ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate has several advantages for lab experiments. It is a highly selective antagonist of KORs, with minimal off-target effects. It is also relatively stable and easy to synthesize, making it readily available for research use. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments. In addition, its potency can vary depending on the experimental conditions, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research on ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate and KORs. One area of interest is the development of new and more selective KOR antagonists, which could be used to further elucidate the function of KORs and their potential as therapeutic targets. Another area of interest is the investigation of the role of KORs in psychiatric disorders, such as depression and anxiety, and the development of KOR-targeted therapies for these conditions. Finally, the use of this compound and other KOR antagonists in combination with other drugs, such as opioids or cannabinoids, could provide new insights into the complex interactions between these systems.
Synthesis Methods
Ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One commonly used method involves the reaction of 2-thiophenecarboxylic acid with ethyl cyanoacetate in the presence of a base such as potassium carbonate, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin and reduction with sodium borohydride.
Scientific Research Applications
Ethyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetate has been used extensively in scientific research to study the function and pharmacology of KORs. It has been used to investigate the role of KORs in pain regulation, stress response, and addiction, as well as their potential as therapeutic targets for these conditions. This compound has also been used to study the mechanism of action of KOR agonists and antagonists, and to develop new compounds with improved selectivity and efficacy.
properties
IUPAC Name |
ethyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-19-14(18)10-20-15-12(9-16)8-11-6-4-3-5-7-13(11)17-15/h8H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGMPMKAHOKCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C2CCCCCC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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